molecular formula C17H15FN2O2S B2719529 4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868375-65-9

4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Katalognummer: B2719529
CAS-Nummer: 868375-65-9
Molekulargewicht: 330.38
InChI-Schlüssel: PZLUGBHGXSDGLE-ZPHPHTNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core. The compound is characterized by:

  • A 4-fluoro group and 3-methyl group on the benzothiazole ring, influencing electronic and steric properties.
  • A Z-configuration at the imine bond of the thiazole ring, critical for molecular conformation and intermolecular interactions.

This compound belongs to a class of bioactive molecules studied for applications in medicinal chemistry, particularly in targeting enzyme inhibition or protein interactions due to its planar, conjugated system .

Eigenschaften

IUPAC Name

4-ethoxy-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-3-22-12-9-7-11(8-10-12)16(21)19-17-20(2)15-13(18)5-4-6-14(15)23-17/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLUGBHGXSDGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 4-fluoro-3-methyl aniline and carbon disulfide in the presence of a base.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a suitable base.

    Formation of the Benzamide Group: The final step involves the coupling of the benzothiazole derivative with 4-ethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted benzothiazoles.

Wissenschaftliche Forschungsanwendungen

4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide are compared below with analogous benzothiazole- and benzamide-based derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Benzamide Substituent Benzothiazole Substituents Molecular Weight (g/mol) logP (Predicted) Key Features References
4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 4-ethoxy 4-fluoro, 3-methyl 330.38* 3.8–4.2 High lipophilicity; Z-configuration stabilizes planar conformation
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 4-methyl 3-(2-methoxyphenyl), 4-phenyl 408.49 4.5 Bulky phenyl/methoxy groups reduce solubility; strong crystal packing interactions
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide 2-methoxy 3-ethyl, 4-fluoro 330.40 3.9 Ethyl group increases hydrophobicity; fluoro enhances metabolic stability
3,4-dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide 3,4-dimethoxy 4-methoxy, 3,7-dimethyl 400.45 2.8 Polar methoxy groups improve solubility; multiple substituents complicate synthesis
2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide 2-bromo 398.25 3.5 Bromo substituent increases molecular weight; hydrogen bonding via C=O and NH

*Calculated using molecular formula C₁₇H₁₆FN₂O₂S.

Key Comparative Insights:

Substituent Effects :

  • The 4-ethoxy group in the target compound offers higher lipophilicity than methoxy derivatives (e.g., logP ~4.2 vs. 2.8 in 3,4-dimethoxy analog), favoring blood-brain barrier penetration .
  • Fluoro vs. Chloro/Bromo : The 4-fluoro group provides electron-withdrawing effects without significant steric bulk, contrasting with bromo derivatives (), which may exhibit stronger halogen bonding but lower metabolic stability .

Conformational Stability :

  • The Z-configuration in the target compound enforces a planar geometry, similar to (Z)-N-[3-(2-methoxyphenyl)-...]benzamide (), facilitating π-π stacking in crystal lattices or protein binding .
  • Tautomerism observed in triazole-thiones () is less relevant here due to the rigid dihydrothiazole core.

Synthetic Complexity :

  • Synthesis of the target compound likely involves condensation of 4-ethoxybenzoyl chloride with a 4-fluoro-3-methyl-2,3-dihydrobenzothiazole-2-amine precursor, analogous to methods in and .
  • Compared to multi-methoxy derivatives (), the target’s simpler substitution pattern reduces purification challenges.

Structural analogs in and show anti-inflammatory and kinase-inhibitory activity, suggesting the target may share similar bioactivity pending experimental validation.

Biologische Aktivität

4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzamide core : A common motif in various pharmaceuticals.
  • Benzothiazole moiety : Known for its role in enhancing biological activity.
  • Fluorine substitution : Enhances stability and bioavailability.

The chemical formula for this compound is C15H16F1N2O1S1C_{15}H_{16}F_{1}N_{2}O_{1}S_{1}, with a molecular weight of approximately 300.37 g/mol.

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide have shown promising results in inhibiting tumor cell proliferation.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (μM)Target Cell LineMechanism
Compound A1.30HepG2Apoptosis induction
Compound B0.95MCF7G2/M phase arrest
4-Ethoxy-N...TBDTBDTBD

Note: TBD indicates data that requires further investigation.

The proposed mechanism of action for 4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves:

  • Enzyme Inhibition : Similar compounds have been found to inhibit histone deacetylases (HDACs), leading to altered gene expression associated with tumor growth.
  • Cell Cycle Arrest : Induction of G2/M phase arrest has been observed in various cancer cell lines, contributing to its antitumor efficacy.
  • Apoptosis Promotion : Activation of apoptotic pathways through caspase activation has been documented.

Case Studies

Several case studies have highlighted the potential of benzothiazole derivatives in cancer therapy:

  • Study on HepG2 Cells : A study demonstrated that a related compound significantly inhibited HepG2 cell proliferation with an IC50 value of 1.30 μM. The study concluded that the compound induced apoptosis and caused cell cycle arrest in the G2/M phase.
  • Combination Therapy : Research indicated that combining this class of compounds with traditional chemotherapeutics (e.g., Taxol) enhanced overall anticancer activity, suggesting potential for combination therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.